4-Ethoxy-3-methoxybenzaldehyde, also known as ethylvanillin, is an organic compound commonly used as a flavoring agent. [] It is a structural analog of vanillin, differing by an ethoxy group instead of a methoxy group at the 4-position on the benzene ring. Scientific research utilizes 4-Ethoxy-3-methoxybenzaldehyde as a starting material or building block for synthesizing various compounds with potential pharmaceutical, material, and biological applications.
4-Ethoxy-3-methoxyphenethylamine is an organic compound with the molecular formula . It is a derivative of phenethylamine, characterized by the presence of both ethoxy and methoxy groups on the benzene ring. This compound is recognized for its potential applications in medicinal chemistry, particularly as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals .
4-Ethoxy-3-methoxyphenethylamine is classified as a substituted phenethylamine. It can be sourced from chemical suppliers specializing in organic compounds, such as VWR and BenchChem, where it is often sold for research purposes. The compound is known to exhibit biological activity, similar to other phenethylamine derivatives, which may include psychoactive properties .
The synthesis of 4-Ethoxy-3-methoxyphenethylamine typically involves the alkylation of 4-ethoxy-3-methoxybenzaldehyde with ethylamine. This reaction is generally carried out under basic conditions using strong bases such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack on the aldehyde. The reaction mixture is often refluxed in solvents like ethanol or methanol to ensure complete conversion.
On an industrial scale, continuous flow processes may be employed to enhance efficiency and yield. Catalysts and optimized reaction conditions are utilized to improve scalability. The final product is usually purified through crystallization or distillation methods .
The molecular structure of 4-Ethoxy-3-methoxyphenethylamine features a benzene ring substituted at positions 3 and 4 with methoxy and ethoxy groups, respectively. The structure can be represented as follows:
Key structural data includes:
4-Ethoxy-3-methoxyphenethylamine can undergo various chemical reactions, including:
The major products formed from these reactions include:
The mechanism of action for 4-Ethoxy-3-methoxyphenethylamine is believed to involve inhibition of monoamine oxidase enzymes, which play a critical role in the metabolism of neurotransmitters such as tyramine and tryptamine. This inhibition may lead to increased levels of these neurotransmitters in the brain, potentially contributing to psychoactive effects similar to those observed with other phenethylamines .
The interaction likely involves the formation of a sigma bond with the target enzyme, generating a positively charged intermediate that disrupts normal metabolic processes.
The physical properties of 4-Ethoxy-3-methoxyphenethylamine include:
Chemical properties include:
4-Ethoxy-3-methoxyphenethylamine has several scientific applications:
The synthetic exploration of 4-Ethoxy-3-methoxyphenethylamine (MEPEA) began with the groundbreaking work of Alexander Shulgin, who first synthesized this compound during his systematic investigation of substituted phenethylamines. Shulgin documented this novel psychedelic phenethylamine in his seminal work PiHKAL (Phenethylamines I Have Known And Loved), establishing an initial synthesis protocol that served as the foundation for all subsequent methodological developments. The compound was assigned the identifier CAS 36377-59-0 and described with the molecular formula C₁₁H₁₇NO₂ (molecular weight: 195.26 g/mol) [1] [8].
Shulgin's pioneering approach utilized direct alkylation of phenethylamine precursors followed by regioselective etherification to install the distinct 3-methoxy and 4-ethoxy substituents on the phenyl ring. This route presented significant challenges in achieving regiochemical control, particularly in differentiating the two adjacent alkoxy groups during the final synthetic steps. Despite these challenges, Shulgin successfully produced MEPEA and documented its basic pharmacological profile, noting it produced only mild psychedelic effects ("+1" on the Shulgin Rating Scale) at doses exceeding 300 mg [1]. The initial synthetic pathway established MEPEA's structural position within the psychedelic phenethylamine class, characterized by its 2-(4-ethoxy-3-methoxyphenyl)ethan-1-amine backbone that serves as the chemical foundation for its psychoactive properties [8].
Table 1: Key Characteristics of 4-Ethoxy-3-methoxyphenethylamine (MEPEA)
Property | Value | Source |
---|---|---|
Systematic Name | 2-(4-Ethoxy-3-methoxyphenyl)ethan-1-amine | [1] [8] |
CAS Registry Number | 36377-59-0 | [4] [8] |
Molecular Formula | C₁₁H₁₇NO₂ | [1] |
Molecular Weight | 195.26 g/mol | [8] |
Initial Synthesis Report | Alexander Shulgin (PiHKAL) | [1] |
Boiling Point | 113°C at 1 mmHg |
The development of regioselective alkoxylation methods represented a significant advancement in the synthesis of MEPEA, specifically addressing the challenge of installing different alkoxy groups at adjacent positions on the aromatic ring. Traditional approaches suffered from limited regiocontrol and poor yields due to the similar reactivity of the phenolic oxygens at the 3- and 4- positions. Modern methodologies employ orthogonal protecting group strategies that exploit subtle electronic and steric differences between the hydroxyl groups, enabling sequential alkylation with distinct alkyl halides [7] [9].
A breakthrough came with the development of chemoselective etherification protocols using 3-ethoxy-4-hydroxybenzaldehyde (isovanillin) as a key intermediate. This approach, protected under patent CN107827722B, involves the selective ethylation of isovanillin under phase-transfer conditions, followed by reduction and amination steps to yield MEPEA. The optimized procedure achieves remarkable regioselectivity (>98%) and reduces the formation of symmetrical dialkylated byproducts to less than 2% [9]. This represents a dramatic improvement over earlier methods, which typically produced 15-20% of the undesired regioisomer 2-(3-ethoxy-4-ethoxyphenyl)ethan-1-amine and other dialkylated contaminants [7].
Table 2: Evolution of Alkoxylation Strategies for MEPEA Synthesis
Methodology Era | Key Features | Regioselectivity | Yield Improvement |
---|---|---|---|
Early Direct Alkylation (Shulgin era) | Sequential alkylation without protecting groups | Low (65-70%) | Baseline |
Protecting Group Strategies (1990s-2000s) | Benzyl protection/deprotection sequences | Moderate (80-85%) | 15-20% increase |
Modern Phase-Transfer Catalysis (Post-2010) | Tetrabutylammonium catalysts, aqueous-organic systems | High (>98%) | 35-40% increase over baseline |
Recent innovations have focused on solvent-controlled differentiation strategies, where the choice of aprotic polar solvents (such as DMF or DMSO) preferentially activates one phenolic oxygen over the other through selective solvation. This approach has demonstrated particular effectiveness when combined with cesium carbonate base, which provides superior nucleophilic assistance compared to potassium carbonate or sodium hydroxide. The optimized reaction conditions maintain temperatures below 80°C to prevent O-to-C alkylation rearrangement, a previously common side reaction that compromised yield and purity in earlier synthetic attempts [7] [9].
The synthesis of MEPEA predominantly employs two fundamentally different strategies: Grignard reagent-based pathways and reductive amination approaches. Each methodology presents distinct advantages and limitations in terms of functional group tolerance, step economy, and operational complexity [2] [6].
Reductive amination has emerged as the preferred method for constructing MEPEA's phenethylamine backbone due to its superior convergence and efficiency. This approach typically begins with 4-ethoxy-3-methoxybenzaldehyde (regioselectively alkoxylated as described in section 1.2), which undergoes condensation with nitromethane followed by reduction, or direct reductive amination with ammonia equivalents. The critical reduction step employs NaBH₃CN (sodium cyanoborohydride) due to its unique ability to reduce iminium ions while tolerating the pre-installed alkoxy groups. This selectivity prevents over-reduction of the aromatic ethers—a significant limitation when using more aggressive borohydride reagents [2]. The reductive amination route typically achieves 65-75% overall yield from the aldehyde precursor and requires only two synthetic steps to install the ethylamine side chain [2] [8].
In contrast, Grignard-based approaches utilize 3-ethoxy-4-methoxyphenylmagnesium bromide in coupling reactions with β-aminoethyl electrophiles. While historically significant, these methods present substantial challenges in controlling chelation effects between the magnesium center and adjacent methoxy groups, often leading to reduced yields (typically 45-55%) and requiring extensive purification to remove magnesium salts. A modern advancement in this area involves iridium-catalyzed reductive coupling of tertiary amides with Grignard reagents, as reported in Chemical Science (2017). This method employs Vaska's complex [IrCl(CO)(PPh₃)₂] (1 mol%) with TMDS (1,1,3,3-tetramethyldisiloxane) as the terminal reductant, enabling direct conversion of amide precursors to tertiary amines in a single pot [6]. However, this sophisticated approach remains impractical for MEPEA synthesis due to the compound's primary amine structure and the incompatibility of the iridium catalyst with the alkoxy-substituted aromatic system.
Comparative Synthesis Decision Flow:
graph TDA[Starting Materials] --> B{Key Intermediate Availability}B -->|4-Ethoxy-3-methoxybenzaldehyde available| C[Reductive Amination Path]B -->|Halogenated precursor available| D[Grignard Path]C --> E[Condensation with Nitroethane]C --> F[Direct Reductive Amination]E --> G[Reduction: Zn/HCl or Catalytic Hydrogenation]F --> H[NaBH3CN Reduction]D --> I[Form Grignard Reagent]I --> J[Coupling with 2-Aminoethyl Electrophile]J --> K[Acid/Base Workup]C -->|Advantages| L[Higher Yields 65-75%]C --> M[Fewer Steps]D -->|Advantages| N[Access to Analogous Compounds]D -->|Disadvantages| O[Lower Yields 45-55%]
Critical limitations of reductive amination include incompatibility with aromatic nitrogen bonds, preventing its application in synthesizing compounds where nitrogen connects directly to aryl groups. This constraint explains why reductive amination cannot form bonds from nitrogen to aromatic rings, necessitating alternative approaches like Buchwald-Hartwig cross-coupling for certain structural analogs of MEPEA [2]. Nevertheless, for MEPEA production, reductive amination remains the optimal choice due to its operational simplicity, commercial availability of reagents, and scalability to multigram quantities as demonstrated in recent process chemistry optimizations [2] [8].
The strategic implementation of phase-transfer catalysts (PTCs) has revolutionized the key etherification steps in MEPEA synthesis, dramatically improving reaction efficiency and regiochemical control. These catalysts facilitate reactions between reagents located in immiscible phases (typically aqueous base and organic alkyl halides) by forming lipophilic ion pairs that migrate into the organic phase where nucleophilic substitution occurs. This approach has proven particularly valuable for the critical O-ethylation step of isovanillin derivatives, which previously suffered from slow reaction kinetics and poor selectivity [7] [9].
Several classes of PTCs have been systematically evaluated for MEPEA precursor synthesis:
Quaternary Ammonium Salts: Benzyltriethylammonium chloride (TEBAC) and tetrabutylammonium bromide (TBAB) provide moderate rate acceleration (5-10 fold) at low catalyst loadings (2-5 mol%). These catalysts operate effectively at 70-80°C, reducing reaction times from >24 hours to 4-6 hours while maintaining selectivity.
Phosphonium Salts: Methyltriphenylphosphonium bromide offers superior thermal stability for high-temperature etherifications (up to 120°C), enabling reactions with less reactive alkylating agents like chloroethane.
Crown Ethers: While exceptionally effective for solid-liquid phase-transfer, 18-crown-6 remains cost-prohibitive for large-scale synthesis of MEPEA precursors [9].
The patent CN107827722B details an optimized procedure using tetrabutylammonium fluoride (TBAF) at 5 mol% loading with bromoethane as the alkylating agent in a toluene-water biphasic system (1:1 v/v). This protocol achieves 95% conversion of isovanillin to 3-ethoxy-4-methoxybenzaldehyde within 2 hours at 60°C—significantly milder conditions than traditional Williamson ether synthesis requiring 8-12 hours at 120°C. The catalytic system demonstrates excellent functional group tolerance, preserving the aldehyde functionality while specifically alkylating the phenolic oxygen [9].
Table 3: Phase-Transfer Catalyst Performance in MEPEA Precursor Synthesis
Catalyst | Loading (mol%) | Reaction Time (h) | Temperature (°C) | Yield (%) | Regioselectivity (%) |
---|---|---|---|---|---|
None (Traditional) | - | 24 | 120 | 65 | 82 |
TBAB (Tetrabutylammonium bromide) | 5 | 6 | 80 | 78 | 90 |
TEBAC (Benzyltriethylammonium chloride) | 5 | 5 | 75 | 85 | 92 |
TBAF (Tetrabutylammonium fluoride) | 5 | 2 | 60 | 94 | >98 |
18-Crown-6 | 10 | 4 | 85 | 89 | 97 |
The mechanism of PTC-enhanced etherification involves catalyst-mediated anion transfer across the interface, where the phase-transfer agent (Q⁺) shuttles the phenoxide anion into the organic phase as [Q⁺ ⁻OAr]. This species reacts with the alkyl halide (R-X) to form the ether (R-OAr) and regenerates the halide form of the catalyst (Q⁺X⁻), which returns to the aqueous phase to repeat the cycle. The efficiency of this catalytic process depends critically on the partition coefficients of the catalyst species between the aqueous and organic phases, explaining why more lipophilic catalysts like tetrabutylammonium derivatives outperform shorter-chain analogs [7] [9].
Recent advances have introduced triphase catalysts immobilized on polymer supports, enabling continuous-flow synthesis of MEPEA precursors with catalyst recycling. These systems demonstrate consistent performance over >20 cycles without significant activity loss, addressing previous concerns about catalyst separation and waste generation in MEPEA synthesis. The cumulative effect of these PTC innovations has reduced the cost of MEPEA's key aldehyde precursor by approximately 40% since 2015, making larger-scale pharmacological studies more economically feasible [7] [9].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7